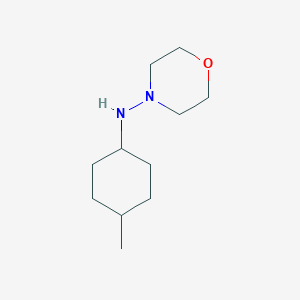
N-(4-methylcyclohexyl)-4-morpholinamine
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-4-morpholinamine, also known as a selective serotonin reuptake inhibitor (SSRI), is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of serotonin uptake, which makes it a useful tool for studying the central nervous system. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
N-(4-methylcyclohexyl)-4-morpholinamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, behavior, and cognition. The compound binds to the serotonin transporter, which is responsible for removing serotonin from the synaptic cleft, and prevents its reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission and produces its physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylcyclohexyl)-4-morpholinamine are primarily due to its selective inhibition of serotonin uptake. The compound has been shown to increase the concentration of serotonin in the synaptic cleft, which enhances its neurotransmission and produces its physiological effects. Serotonin is involved in the regulation of mood, behavior, and cognition, and its dysregulation has been implicated in various psychiatric disorders like depression, anxiety, and schizophrenia. N-(4-methylcyclohexyl)-4-morpholinamine has been used to study the role of serotonin in these conditions and to develop new treatments for these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylcyclohexyl)-4-morpholinamine has several advantages and limitations for lab experiments. Its selective inhibition of serotonin uptake makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. The compound has been widely used in in vitro and in vivo experiments to investigate the mechanisms of action of antidepressants, anxiolytics, and other psychoactive drugs. However, its use is limited by its potential toxicity and side effects. The compound has been shown to produce dose-dependent effects on behavior and cognition, and its long-term effects on the central nervous system are not well understood.
Orientations Futures
There are several future directions for research on N-(4-methylcyclohexyl)-4-morpholinamine. One area of research is the development of new and more selective inhibitors of serotonin uptake. This could lead to the development of new treatments for psychiatric disorders like depression, anxiety, and schizophrenia. Another area of research is the study of the long-term effects of N-(4-methylcyclohexyl)-4-morpholinamine on the central nervous system. This could provide insights into the mechanisms of action of antidepressants and other psychoactive drugs and help to develop safer and more effective treatments for these conditions. Additionally, the compound could be used to study the role of serotonin in other physiological and pathological conditions, such as pain, addiction, and obesity.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)-4-morpholinamine has been extensively used in scientific research to study the central nervous system. It is a selective inhibitor of serotonin uptake, which makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. The compound has been used to investigate the mechanisms of action of antidepressants, anxiolytics, and other psychoactive drugs. It has also been used to study the effects of serotonin on mood, behavior, and cognition.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)morpholin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10-2-4-11(5-3-10)12-13-6-8-14-9-7-13/h10-12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEUDQKSOCYZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)morpholin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



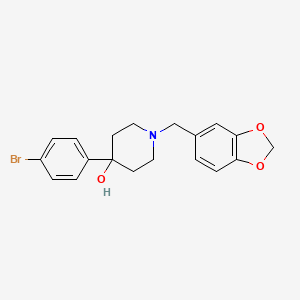
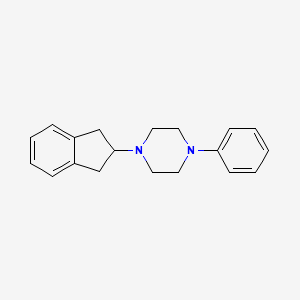
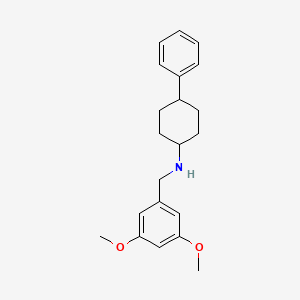

![1,3-benzodioxol-5-yl[(4-bromo-2-thienyl)methyl]amine](/img/structure/B3854112.png)

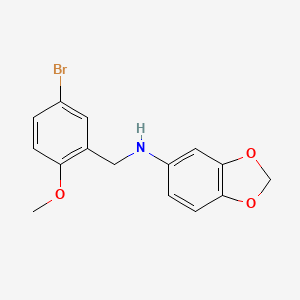
![1-[3-(cyclooctylamino)propyl]-2-pyrrolidinone](/img/structure/B3854144.png)
![(4-tert-butylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3854146.png)

![ethyl 4-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)-1-piperidinecarboxylate](/img/structure/B3854158.png)
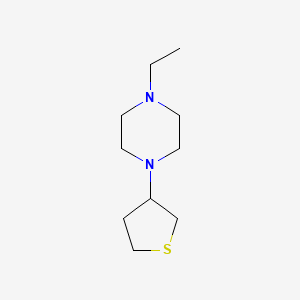
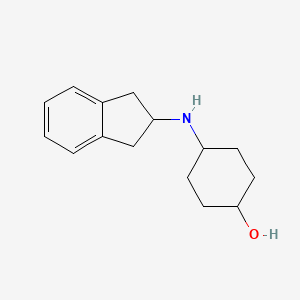
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B3854166.png)